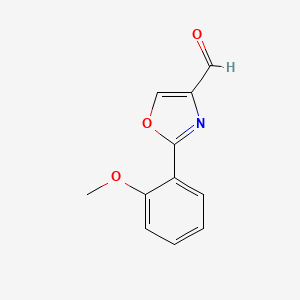

2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZAELHQPLOVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695865 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-27-1 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring with a methoxy-substituted phenyl group and an aldehyde functional group. This unique arrangement of functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aldehyde group plays a crucial role in these interactions, allowing the compound to modulate various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar oxazole derivatives can inhibit the proliferation of various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | |

| Derivative A | HT-29 (Colon Cancer) | 5.0 | |

| Derivative B | A549 (Lung Cancer) | 3.5 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Case Studies

- Anticancer Evaluation : In a study evaluating various oxazole derivatives, this compound was found to demonstrate moderate activity against MCF-7 cell lines, with an IC50 value indicating potential for further development as an anticancer agent .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of oxazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Research Findings

Recent advancements in the synthesis and evaluation of oxazole derivatives have highlighted their potential in drug discovery. Notably, the incorporation of methoxy groups has been shown to enhance biological activity by improving solubility and bioavailability .

Scientific Research Applications

Synthesis of 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde

The synthesis of oxazole derivatives, including this compound, has been explored through various methodologies. One notable approach is the van Leusen oxazole synthesis, which allows for the efficient preparation of oxazole compounds via reactions involving aldehydes and isocyanides. This method has shown to be eco-friendly and economically viable, making it suitable for large-scale production .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that related compounds exhibit significant growth inhibition against various cancer cell lines. For instance, a series of heterocyclic compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines, demonstrating promising results with several compounds showing GI50 values below 10 nM .

Anticancer Drug Candidates

The structural characteristics of this compound position it as a candidate for further development in anticancer therapeutics. The ability to inhibit tubulin polymerization opens avenues for its use in formulating new drugs aimed at specific cancer types .

Other Therapeutic Areas

Beyond oncology, oxazole derivatives have shown promise in other therapeutic areas, including antifungal activity. Some derivatives have been tested against plant pathogens, indicating their potential as agricultural fungicides .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde with analogous oxazole-4-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

- 2-(2-Aminophenyl)-oxazole-4-carbaldehyde (): Replacing the methoxy group with an amino (-NH₂) group introduces strong electron-donating and nucleophilic character. The amino group enhances solubility in polar solvents but increases susceptibility to oxidation. This compound is typically handled under inert conditions due to its reactivity .

2-(4-Bromophenyl)-oxazole-4-carbaldehyde ():

The bromine atom at the para position provides electron-withdrawing effects, reducing the electron density of the oxazole ring. This substitution increases molecular weight (252.06 g/mol) and may enhance halogen-bonding interactions in crystal engineering. However, it also introduces toxicity concerns (H302: harmful if swallowed) .- 2-(4-Nitrophenyl)-oxazole-4-carbaldehyde (): The nitro (-NO₂) group is a strong electron-withdrawing substituent, significantly lowering the electron density of the oxazole ring. This increases electrophilicity at the aldehyde group, making it more reactive toward nucleophilic attack. Nitro-substituted derivatives are often intermediates in explosives research .

Physicochemical Properties and Stability

Research Findings and Trends

- Steric vs. Electronic Effects : Ortho-substituted derivatives (e.g., 2-methoxy) exhibit steric hindrance, reducing reaction rates compared to para-substituted analogs. For example, 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde () shows higher reactivity in cross-coupling reactions due to reduced steric bulk .

- Safety Profiles: Amino and nitro derivatives require stringent safety protocols (e.g., P261: avoid breathing dust) due to higher toxicity .

Preparation Methods

Rhodium(II)-Catalyzed 1,3-Dipolar Cycloaddition of Diazomalonaldehyde with 2-Methoxybenzonitrile

A notable and relatively direct method involves the reaction of diazomalonaldehyde with aromatic nitriles catalyzed by rhodium(II) acetate. This method provides access to 2-substituted-4-carbaldehyde oxazoles in a one-step cycloaddition process.

- Procedure: Diazomalonaldehyde is slowly added to a solution of rhodium(II) acetate in 2-methoxybenzonitrile under nitrogen atmosphere at 80°C. The reaction mixture is stirred for several hours, then worked up and purified by chromatography.

- Mechanism: The reaction proceeds via formation of an acylcarbene intermediate from diazomalonaldehyde, which undergoes a [3+2] cycloaddition with the nitrile to form the oxazole ring bearing an aldehyde at the 4-position.

- Yields: For 2-(2-methoxyphenyl)-oxazole-4-carbaldehyde, yields around 20-28% have been reported under similar conditions (entry 10 in Table 1 below).

| Entry | Nitrile Substituent | Solvent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 10 | 2-Methoxyphenyl | 1,2-Dichloroethane | 20-28 | 59-60 |

This method is attractive for its one-step nature and direct installation of the aldehyde group but suffers from moderate yields and requires careful control of reaction conditions.

Multistep Synthesis via Acylation and Cyclization (Tomi et al. Approach)

Another route involves multistep synthesis starting from glycine and 4-methoxybenzoyl chloride to form 4-methoxy hippuric acid, followed by conversion to oxazolone intermediates and subsequent cyclization to the oxazole.

- Steps:

- Glycine reacts with 4-methoxybenzoyl chloride in NaOH to give 4-methoxy hippuric acid.

- Treatment with ethyl chloroformate and N-methylmorpholine produces 2-(4-methoxyphenyl)-5-oxazolone.

- Reaction with toluene and anhydrous AlCl3 forms a diketone intermediate.

- Reflux with phosphorus oxychloride yields 2-(4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-oxazole.

This method is more complex and involves multiple purification steps but can be adapted for substituted oxazoles with aldehyde functionalities.

Microwave-Assisted Synthesis Using TosMIC and Substituted Aryl Aldehydes

Microwave irradiation methods have been developed to synthesize oxazole derivatives efficiently.

- Method: Substituted aryl aldehydes (such as 2-methoxybenzaldehyde) react with TosMIC (tosylmethyl isocyanide) in the presence of a base (e.g., potassium phosphate) in isopropyl alcohol under microwave irradiation.

- Advantages: Short reaction times (minutes), good yields, and environmentally friendly conditions.

- Limitations: This approach typically yields 4,5-disubstituted oxazoles and may require further modifications to introduce the aldehyde at position 4 specifically.

Copper-Catalyzed Coupling of α-Diazoketones with Amides

Copper catalysts have been used to couple α-diazoketones with substituted amides to form 2,4-disubstituted oxazoles.

- Reagents: Bromoacetophenone derivatives and benzylamine analogs.

- Yields: Moderate to good yields (~46% reported for 2,5-diphenyloxazole).

- Applicability: This method is useful for 2-aryl oxazoles but may require adaptation for aldehyde substitution at the 4-position.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Rhodium(II)-Catalyzed Cycloaddition | Diazomalonaldehyde + 2-methoxybenzonitrile, Rh2(OAc)4, 80°C | 20-28% | One-step, direct aldehyde introduction | Moderate yield, expensive catalyst |

| Multistep Acylation and Cyclization | Glycine, 4-methoxybenzoyl chloride, AlCl3, POCl3 | Variable | Precise substitution control | Multistep, time-consuming |

| Microwave-Assisted TosMIC Method | 2-Methoxybenzaldehyde, TosMIC, K3PO4, microwave | Good | Fast, green chemistry | May not yield aldehyde at position 4 directly |

| Copper-Catalyzed Coupling | α-Diazoketones, substituted amides, Cu catalyst | Moderate | Good for 2-aryl oxazoles | Requires adaptation for aldehyde group |

Q & A

Q. What are the standard synthetic routes for 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde?

The compound is typically synthesized via multi-step reactions. A common approach involves the Vilsmeier-Haack reaction, where formylation of oxazole precursors is achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Alternative methods include condensation of 2-methoxyphenyl-substituted intermediates with aldehyde-bearing reagents under acidic or basic conditions. Reaction parameters (e.g., solvent choice, temperature, and catalyst) must be optimized to avoid side products like hydrolyzed aldehyde derivatives .

Q. Which characterization techniques are critical for verifying the structure of this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in deuterated solvents like CDCl₃) to confirm the aldehyde proton (~9.8–10.0 ppm) and aromatic ring substitution patterns .

- Infrared (IR) Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .

Q. How should researchers handle and store this compound to ensure stability?

Store in a dry, airtight container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may degrade the compound or form hydrates .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

- Solvent Optimization : Use anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis.

- Catalyst Screening : Lewis acids like ZnCl₂ can enhance formylation efficiency in Vilsmeier-Haack reactions .

- Reaction Monitoring : Employ TLC or in-situ FTIR to track aldehyde formation and terminate reactions before over-oxidation occurs .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Cross-validate with complementary techniques:

- X-ray Crystallography : For unambiguous structural confirmation (e.g., resolving tautomerism in oxazole rings) .

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and verify coupling networks .

- Computational Analysis : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies caused by solvent effects or impurities .

Q. What strategies are effective for synthesizing derivatives of this compound?

- Aldehyde Functionalization : Reductive amination (e.g., with primary amines) or condensation with hydrazines to form hydrazones .

- Oxazole Ring Modifications : Electrophilic substitution at the oxazole C-5 position using halogenation or nitration .

- Methoxy Group Manipulation : Demethylation with BBr₃ to generate phenolic derivatives for further coupling .

Q. How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?

- Electron-Donating Groups (e.g., -OMe) : Enhance oxidative stability but reduce electrophilicity at the aldehyde group .

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase susceptibility to nucleophilic attacks, enabling faster derivatization .

- Biological Implications : Methoxy groups may improve membrane permeability, while nitro groups could enhance antimicrobial activity in derivatives .

Q. What computational methods aid in predicting the compound’s physicochemical properties?

- DFT Calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity sites .

- Molecular Dynamics Simulations : Assess solubility in solvents like DMSO or ethanol, aligning with experimental observations .

- Docking Studies : Screen for potential biological targets (e.g., enzyme active sites) to prioritize derivatives for bioactivity testing .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesis protocols?

- Detailed Reaction Logs : Document exact stoichiometry, solvent purity, and temperature gradients.

- Reference Standards : Compare spectral data with published datasets (e.g., PubChem CID or crystallographic databases) .

- Collaborative Validation : Share samples with independent labs for NMR and HRMS cross-verification .

Q. What are common impurities in this compound, and how are they identified?

- Byproducts : Hydrolyzed carboxylic acids or dimerized aldol adducts. Detectable via HPLC-MS or by observing anomalous IR peaks (~2500–3500 cm⁻¹ for -OH stretches) .

- Residual Solvents : Use GC-MS to identify traces of DMF or THF, which may interfere with downstream reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.